Dimethylcitrat

Übersicht

Beschreibung

Dimethyl Citric Acid is a derivative of citric acid, where two of the hydroxyl groups are replaced by methyl groups. This compound is known for its role as a deep eutectic solvent, which makes it highly efficient in various chemical reactions. It is used as a catalyst and a green reaction medium for the synthesis of various organic compounds .

Wissenschaftliche Forschungsanwendungen

Dimethylcitronensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Mechanismus, durch den Dimethylcitronensäure ihre Wirkung entfaltet, beinhaltet ihre Fähigkeit, als tiefschmelzendes Lösungsmittel zu wirken. Diese Eigenschaft ermöglicht es ihr, eine große Bandbreite an organischen und anorganischen Verbindungen zu lösen, wodurch verschiedene chemische Reaktionen erleichtert werden. Sie wirkt auch als Katalysator, indem sie eine optimale Umgebung für die Reaktion schafft und so die Reaktionsgeschwindigkeit und Ausbeute erhöht .

Ähnliche Verbindungen:

Citronensäure: Die Stammverbindung, die in der Lebensmittel- und Pharmaindustrie weit verbreitet ist.

Trimethylcitronensäure: Ein weiteres Derivat mit drei Methylgruppen, das in ähnlichen Anwendungen wie Dimethylcitronensäure verwendet wird.

Dimethyloxalat: Eine verwandte Verbindung, die als Lösungsmittel und bei der Synthese verschiedener organischer Verbindungen verwendet wird.

Einzigartigkeit: Dimethylcitronensäure ist einzigartig aufgrund ihrer Doppelrolle als Lösungsmittel und Katalysator, wodurch sie hocheffizient bei der Förderung verschiedener chemischer Reaktionen ist. Ihre Fähigkeit, als grünes Lösungsmittel zu wirken, macht sie außerdem umweltfreundlich und nachhaltig .

Wirkmechanismus

Mode of Action

It is known that citric acid derivatives can have anti-inflammatory effects .

Biochemical Pathways

Dimethyl citrate, as a citric acid derivative, may be involved in the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central metabolic pathway in all aerobic organisms . .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

One study suggests that 1,5-dimethyl citrate, a related compound, has an inhibitory effect on lipopolysaccharide-induced inflammatory response in mouse macrophages .

Action Environment

The action of dimethyl citrate may be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment could potentially affect its action, efficacy, and stability. Specific studies on these aspects are currently lacking .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that citrate, the parent compound of dimethyl citrate, plays a crucial role in the citric acid cycle, a fundamental pathway in the metabolism of all aerobic organisms . It is reasonable to hypothesize that dimethyl citrate may interact with enzymes, proteins, and other biomolecules involved in this metabolic pathway.

Metabolic Pathways

Dimethyl citrate may be involved in the citric acid cycle, given its structural similarity to citrate . It may interact with enzymes or cofactors in this pathway and could potentially affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl Citric Acid can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of citric acid to Dimethyl Citric Acid .

Industrial Production Methods: In industrial settings, the production of Dimethyl Citric Acid involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dimethylcitronensäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Ketone und Aldehyde zu bilden.

Reduktion: Sie kann reduziert werden, um Alkohole zu bilden.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile wie Amine und Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Dimethylketone, Dimethylalkohole und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Citric Acid: The parent compound, widely used in food and pharmaceutical industries.

Trimethyl Citric Acid: Another derivative with three methyl groups, used in similar applications as Dimethyl Citric Acid.

Dimethyl Oxalate: A related compound used as a solvent and in the synthesis of various organic compounds.

Uniqueness: Dimethyl Citric Acid is unique due to its dual role as a solvent and catalyst, which makes it highly efficient in promoting various chemical reactions. Its ability to act as a green solvent also makes it environmentally friendly and sustainable .

Eigenschaften

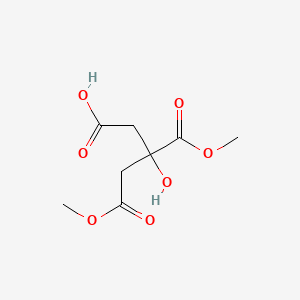

IUPAC Name |

3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIHCBSQSYMFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229602 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53798-97-3 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl citrate?

A1: Dimethyl citrate has the molecular formula C8H12O7 and a molecular weight of 220.18 g/mol.

Q2: What are the key spectroscopic characteristics of dimethyl citrate?

A2: Dimethyl citrate can be characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, ] For instance, researchers used NMR and mass spectrometry to elucidate the structures of three monosubstituted citrate esters of codeine formed during a solid-state reaction between codeine phosphate and citric acid. []

Q3: In what natural sources has dimethyl citrate been found?

A3: Dimethyl citrate has been isolated from various natural sources, including:

- Fruits of Garcinia multiflora []

- Stem of Rhizophora stylosa Griff []

- Aspergillus niger strain BGD22 []

- Aspergillus aculeatus YM 311498 []

- Fruits of Clusia nemorosa []

- Tubers of Gastrodia elata Bl []

- Culture medium of the fungus Aspergillus candidus []

- Embelia laeta [, ]

- Dioscorea opposita Thunb. []

- Schisandra chinensis []

- Fruits of Prunus mume Sieb. Et Zucc []

- Fermentation filtrate of Aspergillus japonicus ZW1 []

- Fruits of Hippophae rhamnoides []

- Fruits of Opuntia ficus-indica var. saboten []

Q4: What biological activities have been reported for dimethyl citrate?

A4: Research suggests that dimethyl citrate exhibits several noteworthy biological activities:

- Antibacterial activity: It demonstrates weak antibacterial activity against Sarcina lutea and Bacillus subtilis. [] Additionally, a study found that dimethyl citrate, isolated from the fermentation filtrate of the fungus Aspergillus japonicus ZW1, displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting its potential as a biocontrol agent. []

- Anti-inflammatory activity: Dimethyl citrate isolated from sea buckthorn (Hippophae rhamnoides) fruits has shown potential anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. [] This effect is thought to be mediated through the inhibition of various inflammatory signaling pathways, including NF-κB and COX-2. []

- Monoamine oxidase B (MAO-B) inhibition: Citric acid methyl esters, including dimethyl citrate, isolated from the fruits of Opuntia ficus-indica var. saboten, have demonstrated inhibitory effects against MAO-B. [] This finding suggests potential applications in addressing neurological disorders.

Q5: Are there any potential applications of dimethyl citrate in agriculture?

A5: Yes, the nematicidal activity of dimethyl citrate against Meloidogyne incognita [] highlights its potential as a bio-nematicide in agriculture. Further research is necessary to explore its efficacy under field conditions and its impact on other organisms and the environment.

Q6: What is the mechanism of action of dimethyl citrate in suppressing inflammation?

A6: While the exact mechanism is still under investigation, studies suggest that dimethyl citrate may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. [] Additionally, it might also suppress the expression of iNOS and COX-2, enzymes responsible for producing inflammatory mediators like NO and prostaglandins. []

Q7: How can dimethyl citrate be synthesized?

A7: Dimethyl citrate can be synthesized through various methods, including the selective hydrolysis of trimethyl citrate. [] Another approach involves the reaction of codeine phosphate with citric acid, yielding dimethyl citrate as one of the products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide](/img/structure/B1656631.png)

![N-[4-[(E)-(butylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B1656632.png)

![[2-Methyl-4-oxo-3-(4-propylphenoxy)chromen-7-yl] acetate](/img/structure/B1656636.png)

![1-[6-(4-Nitrophenoxy)hexyl]piperidine](/img/structure/B1656640.png)

![N-[(3-chlorophenyl)methyl]-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1656642.png)

![1-[6-(2-Tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B1656644.png)